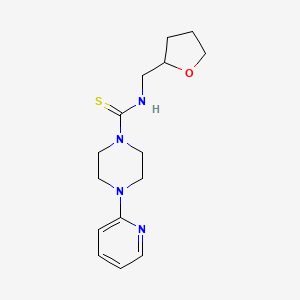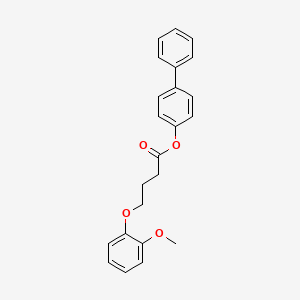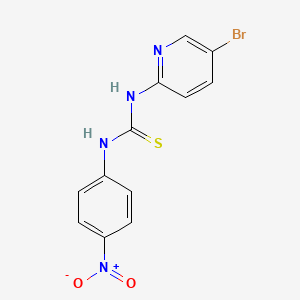
N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
説明
N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, commonly known as DMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a member of the morpholinecarbothioamide family and is a potent inhibitor of the enzyme thioredoxin reductase (TrxR).
作用機序
DMT exerts its effects by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which is a key enzyme involved in regulating the cellular redox state. N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide plays a crucial role in maintaining the balance between oxidized and reduced thioredoxin, which is important for various cellular processes, including DNA synthesis, protein folding, and apoptosis. Inhibition of N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide by DMT leads to an accumulation of oxidized thioredoxin, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMT has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. In addition, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMT has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of DMT is its potent inhibitory effects on N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which makes it a promising candidate for cancer therapy. However, one of the limitations of DMT is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DMT has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several areas of research that could be explored in the future with regards to DMT. One potential direction is the development of more potent and selective N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide inhibitors based on the structure of DMT. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory effects of DMT, which could lead to the development of new anti-inflammatory agents. Finally, the potential use of DMT as a radioprotective agent in cancer therapy could also be explored.
科学的研究の応用
DMT has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which plays a crucial role in regulating redox signaling and protecting cells from oxidative stress. DMT has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-17(9-11(2)20-10)15(21)16-12-5-6-13(18-3)14(7-12)19-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWSSOWFPWBKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B4129311.png)

![N-(2,4-difluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4129322.png)
![methyl 1-amino-8,8-dimethyl-5-(1-piperidinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4129333.png)

![N'-[(4-biphenylyloxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B4129354.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4129365.png)
![N-1-naphthyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4129375.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4129379.png)
![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129393.png)
![7-ethyl 3-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4129397.png)
![ethyl 4-[2-(allyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4129401.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4129408.png)